Home > Products > Screening Compounds P37895 > Dotatate gallium Ga-68
Dotatate gallium Ga-68 - 1027785-90-5

Dotatate gallium Ga-68

Catalog Number: EVT-10918019
CAS Number: 1027785-90-5
Molecular Formula: C65H87GaN14O19S2
Molecular Weight: 1500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dotatate gallium (Ga-68) is a somatostatin-2 receptor analog which is radiolabeled with gallium 68 as a positron-emitting radioisotope. Ga-68 dotatate has a high affinity for somatostatin-2 receptor and it is rapidly excreted from the nontarget sites which gives it an ideal candidate for imaging neuroendocrine tumors. Dotatate gallium (Ga-68) explotes its ability to detect somatostatin receptor scintigraphy and this characteristic tends to change with tumor grade which gives Ga-68 dotate a high diagnostic value. Dotatate gallium 68 was developed by Advanced Accelerator Applications USA, Inc. and FDA approved in June 1, 2016.
Dotatate gallium ga-68 is a Radioactive Diagnostic Agent. The mechanism of action of dotatate gallium ga-68 is as a Positron Emitting Activity.
Gallium Ga 68-DOTATATE is a radioconjugate consisting of the somatostatin analogue tyrosine-3-octreotate (Tyr3-octreotate or TATE) labeled with the positron emission tomography (PET) tracer gallium Ga 68 via the macrocyclic chelating agent dodecanetetraacetic acid (DOTA), which may be used as a somatostatin receptor (SSTR) imaging agent in conjunction with PET to image neuroendocrine tumors (NETs). Gallium Ga 68-DOTATATE binds to SSTRs, with a much higher affinity for type 2 SSTR, present on the cell membranes of many types of NETs. This allows for visualization of SSTR-positive cells upon imaging. SSTR subtypes have been shown to be present in large numbers on NETs and their metastases, while most other normal tissues express low levels of SSTR subtypes.
Source and Classification

Dotatate gallium Ga-68 is classified as a small molecule radiopharmaceutical. It is categorized under approved and investigational drugs, primarily utilized in medical imaging to assess neuroendocrine tumors. The compound's synthesis can be achieved through various methods, including generator elution and cyclotron production .

Synthesis Analysis

Methods and Technical Details

The synthesis of dotatate gallium Ga-68 can be performed using different methodologies, primarily focusing on automated systems to enhance reliability and efficiency. One method involves eluting gallium-68 from germanium-68/gallium-68 generators, which are often used due to their commercial availability. The elution process typically utilizes hydrochloric acid to extract gallium-68 from the generator, followed by purification steps to ensure high radiochemical purity.

In contrast, cyclotron-produced gallium-68 offers an alternative synthesis route. This involves irradiating a zinc target with protons to generate gallium-68, which is then purified and labeled with dotatate. Automated systems streamline this process, allowing for rapid production with high yields and minimal operator intervention .

For instance, one study reported the automated synthesis of dotatate gallium Ga-68 achieving an average yield of 99% with a radiochemical purity exceeding 98% . The synthesis typically involves heating the reaction mixture at approximately 95 °C for about 10 minutes, facilitating the binding of gallium-68 to the dotatate peptide .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in synthesizing dotatate gallium Ga-68 is the coordination of gallium ions with the DOTA moiety present in the dotatate peptide. The general reaction can be summarized as follows:

DOTA peptide+Ga3+Ga DOTATATE\text{DOTA peptide}+\text{Ga}^{3+}\rightarrow \text{Ga DOTATATE}

This reaction typically occurs under acidic conditions (pH around 5.5) at elevated temperatures (approximately 95 °C). Ascorbic acid is often included in the reaction mixture to prevent oxidation and improve yield by acting as a free radical scavenger .

Mechanism of Action

Process and Data

Dotatate gallium Ga-68 operates primarily through its high affinity for somatostatin receptors, particularly subtype two. Upon administration, the compound binds to these receptors overexpressed in neuroendocrine tumors, allowing for targeted imaging during PET scans. The rapid clearance of unbound dotatate from non-target tissues enhances the contrast between tumor sites and surrounding healthy tissue.

The mechanism can be summarized in the following steps:

  1. Administration: Dotatate gallium Ga-68 is injected into the patient.
  2. Binding: The compound selectively binds to somatostatin receptors on tumor cells.
  3. Imaging: The emitted positrons from decay are detected by PET scanners, producing images that reveal tumor localization and density.

Clinical studies have demonstrated that this mechanism provides valuable diagnostic information regarding tumor presence and progression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dotatate gallium Ga-68 exhibits several notable physical and chemical properties:

The compound's radiochemical purity is critical; studies have shown that it can achieve purities exceeding 99%, which is essential for reliable imaging results .

Applications

Scientific Uses

Dotatate gallium Ga-68 has significant applications in medical diagnostics:

  1. Neuroendocrine Tumor Imaging: Primarily used for detecting neuroendocrine tumors through PET imaging.
  2. Therapeutic Monitoring: Helps assess treatment response by visualizing changes in somatostatin receptor expression.
  3. Research Applications: Utilized in clinical trials exploring new therapies targeting somatostatin receptors.

Its ability to provide precise localization of tumors makes it an invaluable tool in oncology, guiding treatment decisions and improving patient outcomes .

Radiochemistry and Radiopharmaceutical Development

Synthesis and Radiolabeling Methodologies of Gallium-68 DOTATATE

Gallium-68 DOTATATE synthesis leverages the coordination chemistry between trivalent gallium cations and the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) conjugated to the Tyr³-octreotate peptide. Two primary methodologies dominate clinical production: generator-based elution and cyclotron production. Generator-derived synthesis typically uses germanium-68/gallium-68 generators eluted with 0.05–0.6 M hydrochloric acid, yielding [Gallium-68]Gallium chloride in high radiochemical purity (>95%) suitable for direct labeling [3] [4].

Automated synthesis systems (e.g., Eckert & Ziegler Modular-Lab Pharm Tracer®) have demonstrated exceptional reliability across 500+ productions, achieving:

  • Radiochemical purity: >98.5% (instant thin-layer chromatography) and >99.5% (high-performance liquid chromatography)
  • Gallium-68 DOTATATE yields: 81.8–87.9% (exceeding manufacturer predictions of ~70%)
  • Germanium-68 breakthrough: <0.001% (averaging 8.6×10⁻⁶%) [1]

Manual synthesis remains viable, particularly with organic-matrix generators (ITG GmbH). Direct elution of gallium-68 into reaction vials containing 20–25 μg DOTATATE peptide in sodium acetate buffer (pH 5.5) at 95°C for 10 minutes achieves radiochemical yields of 99% ± 1% without post-labeling purification [4] [7]. Cyclotron production via proton irradiation of enriched zinc-68 targets (68Zn(p,n)68Ga reaction) enables large-scale batches (20.7 ± 1.3 gigabecquerel) with apparent molar activities of 518 ± 32 gigabecquerel/μmol [6] [9].

Table 1: Performance Metrics for Gallium-68 DOTATATE Synthesis Methods

MethodYieldPurityProduction ScaleDuration
Automated (Generator)75.0–87.9%>98.5% (iTLC)800+ patient doses30–40 min
Manual (Generator)99% ± 1%>95% (rTLC)272 ± 126 megabecquerel15 min
Cyclotron (Solid Target)20.7 ± 1.3 GBq>99% (HPLC)Multi-dose batches65 min

Chelator Systems in Gallium-68 DOTATATE: DOTA Versus Novel Bifunctional Agents

The DOTA chelator remains the gold standard for gallium-68 labeling due to its thermodynamic stability (pGa = 23.5) and kinetic inertness. However, stringent radiolabeling conditions (95°C, 10–20 minutes, pH 3.5–4.5) drive exploration of alternatives. 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) demonstrates superior coordination kinetics, enabling room-temperature labeling within minutes while maintaining high stability [5] [8].

Comparative studies reveal distinct pharmacokinetic differences:

  • Stability: Gallium-68 NOTA-TATE exhibits ≥99% stability versus ≥95% for Gallium-68 DOTATATE at 3 hours post-synthesis
  • Hydrophilicity: Partition coefficients (log P) of −1.76 ± 0.06 (Gallium-68 NOTA-TATE) versus −2.72 ± 0.16 (Gallium-68 DOTATATE)
  • Protein Binding: 12.12% (Gallium-68 NOTA-TATE) versus 30.6% (Gallium-68 DOTATATE) [5]

Emerging bifunctional chelators like triazacyclononane triphosphinate (TRAP) enable unprecedented specific activities—10–20 times higher than DOTA-conjugated peptides—due to faster complexation kinetics and higher gallium-68 affinity [8] [10]. Antagonistic peptide-chelator constructs (e.g., DOTA-LTT-SS28) show broader somatostatin receptor subtype affinity (SSTR1–5 inhibition constants <15 nanomolar), potentially improving tumor targeting [10].

Generator-Based Production of Gallium-68: Technical Challenges and Innovations

Germanium-68/gallium-68 generators provide decentralized production without cyclotrons. Current systems use inorganic matrices (titanium dioxide, tin dioxide) or organic silica-based resins. Technical limitations include:

  • Germanium-68 breakthrough: Historically exceeded 0.001%, mitigated by organic matrices (e.g., ITG GmbH generators: <0.005%)
  • Metallic impurities: Zinc, iron, or titanium compete with gallium-68 during labeling, reducing radiochemical yield
  • Eluate volume: Large volumes (4–5 milliliters) necessitate post-elution concentration, increasing synthesis time [3] [4]

Innovations address these constraints:

  • Organic silica resins: Enable low-acidity elution (0.05 M hydrochloric acid) with minimal metallic contaminants
  • High-capacity generators: 4.04 gigabecquerel systems extend shelf-life and activity output
  • Fractionated elution: Collecting 90% of gallium-68 in the second and third 1-milliliter fractions minimizes volume [3] [4] [7]

Table 2: Commercially Available Germanium-68/Gallium-68 Generator Systems

ManufacturerMatrixEluentGermanium-68 BreakthroughGood Manufacturing Practice
ITG GmbHOrganic silica0.05 M HCl<0.005%Yes
Eckert & ZieglerTitanium dioxide0.1 M HCl<0.001%Yes
IRE ElitTitanium dioxide0.1 M HCl<0.001%Yes
iThemba LabsTin dioxide0.6 M HCl<0.001%No
Pars IsotopesNano-tin dioxide1.0 M HCl<0.001%No

Stability and Radiolytic Degradation Pathways of Gallium-68 DOTATATE Formulations

Gallium-68 DOTATATE solutions exhibit radiochemical stability for ≥4 hours post-synthesis when stored at ambient temperature. Degradation pathways include:

  • Radiolysis: Free radicals from gallium-68 decay attack the DOTA macrocycle or peptide bonds
  • Transchelation: Endogenous metals (e.g., zinc, copper) displace gallium-68 in low-purity formulations
  • Oxidation: Methionine residues in octreotate undergo radiolytic oxidation [1] [10]

Stabilization strategies involve:

  • Radical scavengers: Ascorbic acid (0.25–1 milligram/milliliter) reduces degradation by 30%
  • Buffering: Sodium acetate (pH 4.0–5.5) maintains optimal stability
  • Ethanol co-solvents: 10% ethanol/water mixtures mitigate adsorption losses [1] [4]

Cyclotron-produced gallium-68 DOTATATE demonstrates comparable stability to generator-based products (>95% purity at 5 hours post-synthesis) despite higher starting activities. However, metal contaminants from zinc-68 target dissolution (e.g., iron, nickel) necessitate rigorous purification via hydroxamate or cation-exchange resins to prevent transchelation [6] [9]. Quality control protocols specified in the European Pharmacopoeia monograph for gallium-68-chloride solutions ensure consistent stability profiles across production methods [6].

Properties

CAS Number

1027785-90-5

Product Name

Dotatate gallium Ga-68

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gallium-68(3+)

Molecular Formula

C65H87GaN14O19S2

Molecular Weight

1500.5 g/mol

InChI

InChI=1S/C65H90N14O19S2.Ga/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+3/p-3/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1-2

InChI Key

XBJPSVQFCQFGDC-WSCOIBMGSA-K

Solubility

At pH above 7 can be soluble

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Ga+3]

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[68Ga+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.